trans-3-Hydroxy-4-methylpiperidine hydrochloride

Vue d'ensemble

Description

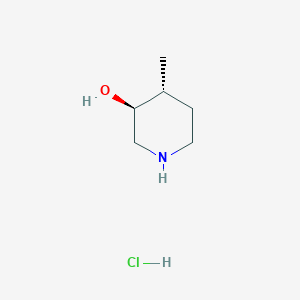

trans-3-Hydroxy-4-methylpiperidine hydrochloride: is a chemical compound with the molecular formula C6H14ClNO and a molecular weight of 151.63 g/mol . It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of trans-3-Hydroxy-4-methylpiperidine hydrochloride typically involves the reduction of 4-methylpiperidin-3-one using suitable reducing agents. The reaction is carried out under controlled conditions to ensure the formation of the desired trans isomer. The product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Analyse Des Réactions Chimiques

Types of Reactions: trans-3-Hydroxy-4-methylpiperidine hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be further reduced to form different derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of 4-methylpiperidin-3-one.

Reduction: Formation of various reduced derivatives.

Substitution: Formation of substituted piperidine derivatives.

Applications De Recherche Scientifique

Pharmaceutical Applications

1.1 Precursor in Drug Synthesis

Trans-3-hydroxy-4-methylpiperidine hydrochloride serves as a key intermediate in the synthesis of various pharmaceutical compounds. Notably, it is involved in the production of selective serotonin reuptake inhibitors (SSRIs), which are widely used to treat depression and anxiety disorders. For instance, it is a precursor for paroxetine, an SSRI that is effective in treating major depressive disorder and obsessive-compulsive disorder .

1.2 Development of Novel Therapeutics

Recent studies have investigated the compound's potential as a building block for designing new therapeutic agents. Its structural features allow for modifications that can enhance pharmacological properties or reduce side effects. Research has focused on synthesizing derivatives that may exhibit improved efficacy or specificity for certain biological targets, particularly in the context of mental health treatments .

Biochemical Research Applications

2.1 Protein Degradation Studies

This compound is utilized in research related to protein degradation pathways. It is part of the toolkit for developing protein degraders that can selectively target and eliminate specific proteins within cells, which has implications for treating diseases caused by protein misfolding or overexpression .

2.2 Mechanistic Studies in Cellular Signaling

The compound has been employed in studies investigating cellular signaling pathways, particularly those involving AMP-activated protein kinase (AMPK). AMPK plays a critical role in cellular energy homeostasis, and compounds like this compound can serve as indirect activators, providing insights into metabolic regulation and potential therapeutic strategies for metabolic disorders .

Case Studies and Research Findings

4.1 Case Study: Synthesis of Paroxetine

In one notable study, this compound was synthesized as an intermediate for paroxetine production. The process involved several steps, including the reaction of p-fluorobenzaldehyde with various reagents to yield high-purity paroxetine precursors, demonstrating the compound's importance in pharmaceutical manufacturing .

4.2 Case Study: AMPK Activation

Another research project explored the activation of AMPK using derivatives of this compound. The findings suggested that modifications to the piperidine structure could enhance AMPK activation, providing a pathway for developing new treatments for obesity and type 2 diabetes .

Mécanisme D'action

The mechanism of action of trans-3-Hydroxy-4-methylpiperidine hydrochloride involves its interaction with specific molecular targets. The hydroxyl group and the piperidine ring play crucial roles in its binding to receptors or enzymes. The compound can modulate the activity of these targets, leading to various biological effects .

Comparaison Avec Des Composés Similaires

3-Hydroxypiperidine: Lacks the methyl group at the 4-position.

4-Methylpiperidine: Lacks the hydroxyl group at the 3-position.

trans-4-Hydroxy-3-methylpiperidine: Similar structure but with different functional group positions.

Uniqueness: trans-3-Hydroxy-4-methylpiperidine hydrochloride is unique due to the presence of both a hydroxyl group and a methyl group in specific positions on the piperidine ring. This unique arrangement imparts distinct chemical and biological properties, making it valuable for various applications .

Activité Biologique

trans-3-Hydroxy-4-methylpiperidine hydrochloride is a piperidine derivative that has garnered attention in biological research due to its potential therapeutic applications, particularly in neuropharmacology and other medical fields. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₆H₁₄ClNO

- Molecular Weight : Approximately 151.64 g/mol

- Appearance : White solid, soluble in water

The compound features a hydroxyl group at the third position and a methyl group at the fourth position of the piperidine ring, which significantly influences its biological properties and interactions with various molecular targets.

The biological activity of this compound is primarily attributed to its interactions with specific receptors and enzymes in biological systems. The hydroxyl and methyl groups enhance its binding affinity, allowing it to modulate the function of these targets effectively. Key mechanisms include:

- Receptor Interaction : The compound may bind to neurotransmitter receptors, influencing signaling pathways associated with neurological functions.

- Enzyme Modulation : It can affect enzyme activity, potentially altering metabolic processes within cells.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, including:

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 1-Piperidinylpropanol | Piperidine ring with propanol side chain | Potential analgesic properties |

| 4-Hydroxypiperidine | Hydroxyl group at position 4 | Different pharmacological profile |

| 3-Hydroxypiperidine | Hydroxyl group at position 3 | May exhibit different central nervous system effects |

This compound is distinctive due to the combination of both hydroxyl and methyl groups at specific positions on the piperidine ring, which may confer unique biological activities compared to these similar compounds.

Case Studies and Research Findings

- Neuropharmacological Studies : Research has demonstrated that piperidine derivatives can exhibit various effects on neurotransmitter systems. For example, studies indicate that modifications in piperidine structures can lead to significant changes in their binding affinities and biological activities .

- Therapeutic Applications : The compound has been explored for its potential in treating conditions such as anxiety and depression through modulation of neurotransmitter systems. In vitro studies have shown promising results regarding its efficacy in influencing serotonin and dopamine pathways .

- Antiviral Research : Although specific studies on this compound's antiviral capabilities are scarce, related compounds have demonstrated antiviral activity against various pathogens, suggesting a potential avenue for further exploration .

Propriétés

IUPAC Name |

(3S,4R)-4-methylpiperidin-3-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO.ClH/c1-5-2-3-7-4-6(5)8;/h5-8H,2-4H2,1H3;1H/t5-,6-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZSCYLJBBWUCBZ-KGZKBUQUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCNCC1O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCNC[C@H]1O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.